VTP-766
Description
Overview of Chemical Compound Naming Conventions in Academic Literature
In academic and pharmaceutical research, a single chemical entity can be known by several names throughout its development lifecycle. Initially, it may be assigned an internal company code, such as a combination of letters and numbers (e.g., VTP-766 or ARV-766), which serves for internal tracking and early-stage research identification. guidetopharmacology.org As a compound progresses through preclinical and clinical trials, it may be given a non-proprietary name, also known as a generic name (e.g., Luxdegalutamide), by regulatory bodies. wikipedia.org This standardization facilitates clear communication within the global scientific and medical communities. Furthermore, should the drug receive marketing approval, it will also acquire a proprietary or brand name. This multi-name convention is standard practice in drug development. In the case of the subject of this article, ARV-766 is the most frequently used identifier in published research. guidetopharmacology.org
Historical Context of Related Compound Classes in Research
The development of ARV-766 is rooted in the long history of targeting the androgen receptor (AR) in prostate cancer. nih.gov The discovery that prostate cancer growth is often dependent on androgens led to the development of androgen deprivation therapies. bioscientifica.com This was followed by the creation of antiandrogens, small molecules that block the androgen receptor's function. wikipedia.org The first antiandrogen was discovered in the 1960s. wikipedia.org
However, resistance to these therapies often develops, frequently due to mutations in the androgen receptor gene or its overexpression. aacrjournals.org This clinical challenge spurred the development of new therapeutic strategies, including Selective Androgen Receptor Degraders (SARDs). nih.gov A significant advancement in this area is the emergence of Proteolysis Targeting Chimeras (PROTACs). d4-pharma.com First described in 2001, PROTACs are a novel class of drugs designed to eliminate target proteins from the cell rather than just inhibiting them. d4-pharma.com ARV-766 belongs to this innovative class of PROTAC androgen receptor degraders. wikipedia.orgmusechem.com
Rationale for Investigating this compound and Related Entities
The primary rationale for the investigation of ARV-766 is to overcome the mechanisms of resistance to existing androgen receptor-targeted therapies in prostate cancer. musechem.com In many cases of castration-resistant prostate cancer (CRPC), the disease progresses due to the continued activity of the androgen receptor, which can be due to gene amplification, overexpression, or the emergence of mutations that render conventional inhibitors ineffective. aacrjournals.org
Unlike traditional inhibitors that simply block the androgen receptor's activity, ARV-766 is designed to induce the degradation and elimination of the entire AR protein from the cancer cells. cancer.gov This approach is hypothesized to be effective even when the receptor is mutated or overexpressed. Specifically, ARV-766 has been shown to be effective against clinically relevant AR ligand-binding domain (LBD) mutations, such as L702H, H875Y, and T878A, which are associated with poor prognosis and resistance to other treatments. musechem.comcancernetwork.com The development of ARV-766 and similar PROTACs represents a promising strategy to provide a new therapeutic option for patients with advanced, treatment-resistant prostate cancer. musechem.com
Detailed Research Findings
ARV-766 is a second-generation, orally bioavailable PROTAC designed to target and degrade the androgen receptor. urotoday.com Its mechanism of action involves hijacking the body's natural protein disposal system. ecancer.org
Mechanism of Action
ARV-766 is a heterobifunctional molecule, meaning it has two distinct active ends connected by a linker. arvinasmedical.com One end binds to the androgen receptor, and the other end binds to an E3 ubiquitin ligase. pharmaceutical-technology.com This dual binding brings the androgen receptor into close proximity with the E3 ligase, which then tags the AR with ubiquitin molecules. urotoday.com The cell's proteasome recognizes this ubiquitin tag as a signal for destruction, leading to the degradation of the androgen receptor protein. urotoday.com This process is catalytic, meaning a single molecule of ARV-766 can trigger the degradation of multiple androgen receptor proteins. ecancer.org
Preclinical Research Findings
In preclinical studies, ARV-766 has demonstrated potent and robust degradation of the androgen receptor in various prostate cancer cell lines. researchgate.net Key findings from in vitro and in vivo models are summarized below.
Table 1: In Vitro Activity of ARV-766
| Cell Line | AR Status | Half-Maximal Degradation Concentration (DC50) | Effect on AR-Target Genes |
|---|---|---|---|
| VCaP | Wild-type, amplified | <1 nM | Suppression of PSA expression |
| LNCaP | T878A mutation | Not specified | Inhibition of tumor growth |
Data sourced from preclinical studies. researchgate.netaacrjournals.org
In animal models, ARV-766 has shown significant, dose-dependent tumor growth inhibition in various xenograft models of prostate cancer, including those resistant to conventional antiandrogen therapies like enzalutamide (B1683756). aacrjournals.orgresearchgate.net The compound is orally bioavailable and achieves robust degradation of the androgen receptor in tumor tissues. researchgate.net
Clinical Research Findings
ARV-766 has progressed into Phase 1/2 clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC). urotoday.comonclive.com Initial results from these studies have been promising, particularly in patients with tumors harboring androgen receptor mutations.
Table 2: Initial Phase 1/2 Clinical Trial Results for ARV-766 in mCRPC
| Patient Population | Key Outcome | Result |
|---|---|---|
| Patients with AR LBD mutations | PSA50 (≥50% decline in PSA) | 43% of patients |
| Patients with AR LBD mutations (soft tissue lesions) | Objective Response Rate | 30% (unconfirmed) |
Data as of mid-2024 from the NCT05067140 study. ecancer.orgonclive.com
The pharmacokinetic profile of ARV-766 in clinical trials has shown dose-dependent increases in exposure. onclive.com The findings from these initial clinical studies suggest that ARV-766 has significant clinical activity in a heavily pre-treated patient population and warrants further development. ecancer.orgonclive.com
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VTP-766; VTP 766; VTP766. |
Origin of Product |
United States |
Academic Research on Vtp 766 Androgen Receptor Degrader Context, Often Referred to As Arv 766
Molecular and Cellular Mechanisms of Androgen Receptor Degradation
The mechanism of VTP-766 is centered on hijacking the cell's natural protein disposal machinery to eliminate the androgen receptor, a key driver of prostate cancer cell growth. wikipedia.orgecancer.org
Proteolysis Targeting Chimera (PROTAC) Design Principles for Androgen Receptor Degradation
This compound is a Proteolysis Targeting Chimera (PROTAC). asco.orgonclive.com PROTACs are heterobifunctional molecules engineered with three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. nih.govnih.gov This design allows the PROTAC to act as a bridge, bringing the target protein and the E3 ligase into close proximity. nih.govresearchgate.net
In the case of this compound, it is composed of an androgen receptor ligand attached to a recognition moiety for the E3 ligase. cancer.gov Specifically, this compound was developed by optimizing the AR ligand and the E3 ligase ligand from its predecessor, bavdegalutamide (B8270050) (ARV-110). nih.gov The design of this compound specifically aimed to improve the degradation profile to include AR mutants that confer resistance to other treatments, such as the L702H mutation. arvinas.comarvinas.com
E3 Ubiquitin Ligase Recruitment and Ternary Complex Formation with Androgen Receptor
The core function of this compound is to induce a protein-protein interaction between the androgen receptor and a specific E3 ubiquitin ligase complex. researchgate.net this compound achieves this by first binding to the androgen receptor. cancer.gov Simultaneously, its other end binds to an E3 ubiquitin ligase, specifically cereblon (CRBN). nih.govbioworld.com This creates a ternary complex consisting of the androgen receptor, this compound, and the E3 ligase. wikipedia.orgnih.gov The formation of this complex is the critical step that brings the cellular degradation machinery to the specific target protein. nih.gov
Involvement of the Ubiquitin-Proteasome System in Androgen Receptor Turnover
Once the ternary complex is formed, the E3 ligase tags the androgen receptor with ubiquitin molecules. cancer.govresearchgate.net This process, known as ubiquitination, marks the AR protein for destruction by the proteasome. cancer.govwikipedia.org The ubiquitin-proteasome system (UPS) is a major pathway for the degradation of most proteins in eukaryotic cells, responsible for maintaining cellular protein homeostasis. nih.govnih.govembopress.org The 26S proteasome, a large protein complex, recognizes the ubiquitin-tagged AR and degrades it, preventing the expression of AR target genes and halting AR-mediated signaling. cancer.govnih.govnih.gov A key feature of this catalytic mechanism is that after the AR is degraded, this compound is released and can bind to another AR molecule, allowing a single molecule of the drug to induce the destruction of multiple target proteins. cancer.govecancer.org
Target Specificity and Molecular Interactions of AR Degraders
This compound was specifically designed to be a potent degrader of both wild-type AR and clinically significant mutants that drive resistance to other therapies. ascopubs.orgresearchgate.net
Binding and Degradation of Wild-Type Androgen Receptor
Preclinical studies have demonstrated that this compound is a highly potent degrader of wild-type androgen receptors. ascopubs.orgarvinas.com In vitro experiments using various prostate cancer cell lines showed robust AR degradation. researchgate.net For instance, in VCaP cells, which express wild-type AR, this compound induced degradation with a half-maximal degradation concentration (DC50) of less than 1 nM and achieved a maximum degradation (Dmax) of over 90%. researchgate.netbioworld.com This potent activity against the non-mutated form of the receptor is foundational to its potential therapeutic application. urotoday.commusechem.com
| Cell Line | Half-Maximal Degradation Concentration (DC50) | Maximum Degradation (Dmax) |
|---|---|---|
| VCaP | <1 nM | >94% |
| LNCaP | <1.3 nM | >91% |
Targeting of Clinically Relevant Androgen Receptor Mutants (e.g., L702H, H875Y, T878A)
A significant advantage of this compound is its demonstrated ability to effectively degrade clinically relevant mutants of the AR ligand-binding domain (LBD). wikipedia.orgasco.org Mutations in the LBD, such as L702H, H875Y, and T878A, are common mechanisms of resistance to novel hormonal agents and are associated with poor prognoses in mCRPC. ascopubs.orgonclive.comtargetedonc.com this compound was specifically engineered to maintain potency against these mutated forms of the AR. ascopubs.orgmusechem.com In particular, its ability to degrade the AR L702H mutant represents a key improvement over the first-generation degrader, bavdegalutamide (ARV-110). arvinas.comarvinas.com Clinical data from a phase 1/2 study showed promising activity in patients with tumors harboring AR LBD mutations. onclive.comurologytimes.comurotoday.com
| Patient Population | Metric | Result |
|---|---|---|
| Evaluable patients with AR LBD mutations (n=47) | Best PSA decline ≥50% | 43% |
| Best PSA decline ≥30% | 51% |
Degradation of Androgen Receptor Splice Variants (e.g., AR-V7)
Androgen receptor splice variants (AR-Vs), particularly AR-V7, represent a significant mechanism of resistance to androgen-receptor-targeted therapies. nih.govmdpi.com These variants typically lack the ligand-binding domain (LBD), making them constitutively active and unresponsive to traditional antagonists. nih.govmdpi.com While ARV-766 effectively targets the full-length AR and its LBD mutations, its activity against splice variants like AR-V7 is less defined in the provided research. oncologypipeline.com The mechanism of some AR degraders involves promoting the translocation of the STUB1 E3 ligase into the cell nucleus, resulting in the ubiquitination and degradation of both AR and AR-V7. nih.gov However, direct evidence detailing ARV-766's efficacy in degrading AR-V7 is not extensively covered in the available preclinical data. Intriguingly, a partnership between Arvinas and Novartis includes rights to ARV-766 and a separate, unnamed preclinical project specifically targeting AR-V7 degradation, which may suggest that targeting this splice variant requires a distinct approach. oncologypipeline.com
Preclinical Efficacy in In Vitro Models of Prostate Cancer
In vitro studies have demonstrated that ARV-766 is a potent degrader of the androgen receptor in various prostate cancer cell lines. bioworld.comresearchgate.net In wild-type VCaP and LNCaP prostate cancer cells, ARV-766 induced robust AR degradation. bioworld.com The compound achieved a maximal degradation (Dmax) of over 91% in LNCaP cells and over 94% in VCaP cells. bioworld.com The half-maximal degradation concentration (DC50) was determined to be less than 1.3 nM and less than 1.0 nM in LNCaP and VCaP cells, respectively. bioworld.com Furthermore, ARV-766 maintains its degradation potency against clinically relevant AR ligand-binding domain mutants, including the L702H mutation, which is associated with resistance to some AR antagonists. bioworld.comresearchgate.net
| Cell Line | AR Status | DC50 (Concentration for 50% Degradation) | Dmax (Maximum Degradation) | Source |
|---|---|---|---|---|
| VCaP | Wild-Type | <1.0 nM | >94% | bioworld.com |
| LNCaP | Wild-Type | <1.3 nM | >91% | bioworld.com |
The fundamental mechanism of ARV-766 involves hijacking the ubiquitin-proteasome system. urotoday.comresearchgate.net As a PROTAC, it acts as a molecular bridge, forming a trimer complex between the androgen receptor protein and a component of an E3 ubiquitin ligase complex. urotoday.comresearchgate.net This proximity facilitates the tagging of the AR protein with ubiquitin molecules, marking it for destruction by the proteasome. cancer.gov The degradation of the AR protein effectively shuts down AR-mediated signaling pathways, which are critical for the growth and survival of prostate cancer cells. cancer.gov A direct consequence of this action is the suppression of AR-target gene expression, such as the gene for prostate-specific antigen (PSA). researchgate.net By eliminating the receptor, ARV-766 halts the downstream signaling cascade that drives tumor progression. cancer.gov
The degradation of the androgen receptor by ARV-766 has been shown to have a direct impact on the survival of prostate cancer cells. researchgate.net In preclinical studies, AR degradation was found to inhibit cell proliferation in prostate cancer cell lines. researchgate.net Furthermore, treatment with ARV-766 induced potent apoptosis, or programmed cell death, in VCaP cells. researchgate.net The specificity of this effect was confirmed in studies using AR-null cell lines, such as PC-3, where ARV-766 showed no activity, underscoring its dependence on the presence of the androgen receptor. researchgate.net
Preclinical Efficacy in In Vivo Animal Models
The antitumor activity of ARV-766 has been validated in multiple in vivo animal models of prostate cancer. bioworld.comresearchgate.net In murine xenograft models using LNCaP and VCaP prostate cancer cells, ARV-766 demonstrated significant and dose-dependent inhibition of tumor growth. researchgate.net Notably, its efficacy was also observed in an enzalutamide-insensitive, non-castrated VCaP model, suggesting activity in settings of resistance to current therapies. researchgate.net
In a CB17/SCID mouse model designed to mimic incomplete testosterone (B1683101) suppression, orally administered ARV-766 showed robust tumor growth inhibition. bioworld.com Treatment resulted in a more potent reduction in prostate-specific antigen (PSA) levels compared to enzalutamide (B1683756). bioworld.com This reduction in PSA correlated with the observed inhibition of tumor growth. bioworld.com
| Daily Dose of ARV-766 | Tumor Growth Inhibition (%) | Source |
|---|---|---|
| 1 mg/kg | 34% | bioworld.com |
| 3 mg/kg | 74% | bioworld.com |
| 10 mg/kg | 98% | bioworld.com |
Modulation of Preclinical Disease Biomarkers in Animal Studies
In preclinical evaluations, this compound has demonstrated significant activity in modulating key disease biomarkers in animal models of prostate cancer. bioworld.com Studies in an intact (noncastrated) CB17/SCID mouse model, designed to mimic incomplete testosterone suppression, showed dose-dependent tumor growth inhibition. bioworld.com A correlation was observed between the reduction in prostate-specific antigen (PSA) levels and the inhibition of tumor growth, underscoring PSA as a critical pharmacodynamic biomarker for this compound's in vivo activity. bioworld.com Notably, this compound was found to induce a more robust reduction in PSA levels when compared directly with the androgen receptor inhibitor enzalutamide at a standard dose. bioworld.com
| This compound Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
|---|---|
| 1 | 34% |
| 3 | 74% |
| 10 | 98% |
Investigation of Combination Modalities with Androgen Biosynthesis Inhibitors in Preclinical Settings
The therapeutic potential of combining this compound with androgen biosynthesis inhibitors, such as abiraterone, has been explored in preclinical contexts. nih.gov There is a strong theoretical synergy between these two agents. nih.gov Abiraterone acts by depleting androgen biosynthesis, but resistance can emerge through mechanisms like androgen receptor (AR) upregulation or the development of AR mutations. nih.gov this compound directly targets both wild-type and mutant AR for degradation, providing a mechanism to overcome such resistance. nih.gov Preclinical data have indicated that this combination leads to significant tumor growth inhibition in mouse models of prostate cancer. nih.gov This promising preclinical evidence has supported the progression of this compound into clinical studies, both as a monotherapy and in combination with abiraterone. promegaconnections.com
Advanced Research Methodologies in Androgen Receptor Degrader Discovery
Biochemical and Biophysical Assays for Target Engagement and Degradation Kinetics
The discovery and optimization of androgen receptor degraders like this compound rely on a suite of sophisticated biochemical and biophysical assays. These techniques are essential for quantifying the molecule's ability to bind its target and mediate its degradation. For this compound, in vitro assays demonstrated potent degradation of the androgen receptor in wild-type LNCaP and VCap prostate cancer cells. bioworld.com
Key parameters measured in these assays include the DC50 (the concentration of the degrader required to induce 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). bioworld.comresearchgate.net For this compound, these values indicated high potency and efficacy. bioworld.com Further biochemical studies confirmed that the degradation was mediated by the Cereblon (CRBN) E3 ligase, as the effect could be rescued by the addition of pomalidomide, a known CRBN binder. bioworld.com A variety of biophysical methods are typically employed to study these interactions, including Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP), which provide detailed information on binding affinities and the kinetics of ternary complex formation. nih.govnih.gov
| Cell Line | DC50 (nM) | Dmax (%) |
|---|---|---|
| LNCaP (Wild-Type AR) | <1.3 | >91% |
| VCaP (Wild-Type AR) | <1.0 | >94% |
Cell-Based Assays for Functional Readouts and Phenotypic Screening
Cell-based assays are critical for evaluating the functional consequences of AR degradation and for screening compounds based on their cellular activity. For this compound, these assays have been used to confirm its potency against not only wild-type AR but also clinically relevant ligand-binding domain mutants, such as AR L702H, which is associated with resistance to AR antagonists. bioworld.com Functional readouts in these assays include the suppression of AR-dependent gene expression, such as that of PSA. researchgate.net Phenotypic screens assess the broader impact on cancer cell biology, demonstrating that AR degradation by this compound leads to the inhibition of AR-dependent cell proliferation and the induction of apoptosis. researchgate.net Technologies like Western blotting are standard for directly visualizing protein degradation, while more advanced methods like HiBiT technology and NanoBRET™ (Nano-bioluminescence resonance energy transfer) assays allow for real-time, quantitative measurement of protein levels and target engagement in living cells. researchgate.netbmglabtech.com
In Vivo Pharmacodynamic Biomarker Assessment Techniques
To assess the in vivo activity of AR degraders, researchers utilize various pharmacodynamic (PD) biomarker techniques in animal models. A primary technique involves the serial monitoring of serum PSA levels in xenograft models of prostate cancer, as PSA is a direct downstream target of AR signaling. bioworld.compharmatest.com Preclinical studies for this compound demonstrated a clear link between its administration and a robust, dose-dependent reduction in PSA levels in mouse models. bioworld.com Beyond serum biomarkers, direct measurement of target protein levels in tumor tissue is another key PD assessment. researchgate.net This often involves collecting tumor samples from treated animals at various time points and quantifying AR protein levels to confirm target degradation in the relevant tissue. researchgate.net These in vivo PD studies are essential for establishing the relationship between drug exposure and target modulation, which helps to inform the selection of doses for further clinical development. researchgate.net
Structural Biology Approaches for Ternary Complex Characterization
The mechanism of action for a PROTAC (PROteolysis TArgeting Chimera) like this compound is predicated on its ability to form a ternary complex, simultaneously binding the target protein (AR) and an E3 ubiquitin ligase. nih.govecancer.org The characterization of this ternary complex at an atomic level is crucial for understanding the degrader's efficacy and selectivity and for guiding rational drug design. nih.gov Structural biology approaches, primarily X-ray crystallography and cryogenic electron microscopy (cryo-EM), are the principal methods used to resolve the three-dimensional structure of these complexes. nih.govspringernature.com These techniques provide invaluable insights into the specific protein-protein interactions induced by the PROTAC molecule and how the linker orients the two proteins for efficient ubiquitination. nih.govresearchgate.net While obtaining high-quality crystals or cryo-EM reconstructions of these transient, flexible complexes can be challenging, the resulting structural data can explain degradation selectivity and support the optimization of new degrader molecules. nih.gov In addition to experimental methods, computational modeling has become an important tool to predict and analyze the structure and dynamics of ternary complexes. nih.gov
Academic Research on Vtp 766 Liver X Receptor Beta Agonist
Molecular Target Characterization: Liver X Receptor Beta (LXRβ) Agonism
VTP-766 is characterized as a potent, orally active, and selective agonist of the Liver X Receptor beta (LXRβ) medkoo.com. Liver X Receptors, including LXRα and LXRβ, are nuclear receptors that function as ligand-activated transcription factors nih.govfrontiersin.orgwikipedia.orgnih.gov. They play crucial roles in regulating lipid metabolism, cholesterol homeostasis, and inflammatory responses nih.govfrontiersin.orgwikipedia.orgnih.govcaister.com.
LXRβ Activation and Downstream Gene Regulation
Activation of LXRs, including LXRβ, typically involves binding of a ligand, which leads to a conformational change and the recruitment of co-activator proteins nih.govfrontiersin.org. LXRs function as heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences, known as LXR response elements (LXREs), in the promoter regions of target genes nih.govwikipedia.orgnih.gov. This interaction modulates the transcription of genes involved in various metabolic and inflammatory pathways nih.govwikipedia.orgnih.gov.
Research indicates that this compound induces the expression of key LXR target genes, specifically ATP-binding cassette transporter A1 (ABCA1) and ATP-binding cassette transporter G1 (ABCG1) acsmedchem.org. ABCA1 and ABCG1 are integral to reverse cholesterol transport, facilitating the efflux of cholesterol from cells wikipedia.orgnih.govnih.gov. LXR activation also regulates genes involved in fatty acid metabolism, such as SREBP-1c and FAS nih.govnih.govcaister.com.
Isoform Selectivity Profiling (LXRβ vs. LXRα)
A key aspect of this compound's characterization is its selectivity for the LXRβ isoform over LXRα medkoo.com. Designing selective LXR agonists is challenging due to the high homology between the ligand-binding domains of LXRα and LXRβ researchgate.net. Despite this, this compound has demonstrated a notable preference for LXRβ.
In radioligand binding assays, this compound exhibited approximately 27 times greater selectivity towards LXRβ compared to LXRα acs.org. Further studies refined this, showing an IC50 of 3 nM for LXRβ and 81 nM for LXRα, indicating improved selectivity portico.org. This selectivity is considered important because while both isoforms regulate lipid metabolism, LXRα is thought to be the dominant mediator of hepatic lipogenesis, an undesirable side effect associated with pan-LXR activation caister.comresearchgate.netnih.gov. Targeting LXRβ selectively aims to harness the beneficial effects on cholesterol transport and inflammation while minimizing the risk of increased triglyceride levels caister.comresearchgate.net.
LXR Isoform Binding Selectivity of this compound
Beyond LXRα and LXRβ, this compound has also shown high selectivity (greater than 100-fold) over several other nuclear hormone receptors researchgate.netresearchgate.net.
Preclinical Investigations of Therapeutic Potential
This compound served as a foundational compound in the exploration of LXRβ agonism for potential therapeutic applications acsmedchem.org. Preclinical investigations have explored its activity in models of several diseases.
Exploratory Studies in Atopic Dermatitis Models
This compound was identified as a starting point for generating clinical candidates aimed at treating atopic dermatitis acsmedchem.org. Atopic dermatitis is a chronic inflammatory skin condition involving immune dysregulation nih.govnih.gov. While the specific preclinical findings for this compound in atopic dermatitis models were not detailed in the provided information, its selection as a lead compound suggests that initial exploratory studies demonstrated potential therapeutic activity in this context acsmedchem.org.
Research in Acute Coronary Syndrome Models
Research programs investigating LXRβ selective agonists for acute coronary syndrome (ACS) utilized this compound as a starting point acsmedchem.org. ACS is a range of conditions associated with sudden, reduced blood flow to the heart tmc.edu. LXR agonists are of interest for ACS due to their role in reverse cholesterol transport and potential anti-inflammatory effects, which could help stabilize atherosclerotic plaques nih.govnih.govsec.gov.
Following research with this compound, a related orally active LXRβ selective agonist, VTP-38443, was developed for ACS sec.gov. Preclinical studies with VTP-38443 demonstrated a significant decrease in cholesteryl ester formation within plaques and a reduction in the plaque's inflammatory state sec.gov. This suggests that the LXRβ agonism approach, initiated with compounds like this compound, showed promise in addressing key pathological features of ACS in preclinical models sec.gov.
Exploration in Central Nervous System Contexts, including Amyloid Aβ Reduction
This compound was also explored as part of efforts to identify brain-penetrant LXR agonists for potential use in reducing amyloid Aβ in the central nervous system (CNS) researchgate.netresearchgate.net. Amyloid Aβ accumulation is a hallmark of Alzheimer's disease biomolther.org. LXR agonists have been investigated for their potential in neurodegenerative diseases due to their ability to regulate cholesterol metabolism and inflammation, processes implicated in Aβ pathology nih.govnih.govnih.govresearchgate.net.
While this compound showed a modest bias towards LXRβ and high selectivity over other nuclear receptors, it was noted to have low CNS exposure in mice after oral administration researchgate.netresearchgate.net. This limitation led to the search for alternative chemical scaffolds with improved brain penetration researchgate.net. Despite this, the initial exploration with this compound highlights the interest in targeting LXRβ for CNS disorders and amyloid reduction researchgate.netresearchgate.net. LXR activation can upregulate genes like ABCA1, which are involved in the clearance of amyloid beta nih.govwikipedia.orgnih.govnih.govresearchgate.netnih.gov.
Molecular and Pharmacological Considerations in Research
Research into this compound involved detailed molecular and pharmacological assessments to understand its behavior and potential liabilities. These investigations provided crucial data for the development of subsequent LXRβ agonists.
Investigation of Metabolic Stability in Preclinical Liver Microsome Models
Studies evaluating the metabolic stability of this compound in preclinical liver microsome models indicated that the compound exhibited low stability. researchgate.netblumberginstitute.org This metabolic instability was observed to be species-dependent. researchgate.netblumberginstitute.org Liver microsome assays are a standard in vitro method used in drug discovery to assess how quickly a compound is likely to be metabolized by hepatic enzymes, primarily cytochrome P450 (CYP) enzymes, and thus predict its in vivo clearance creative-diagnostics.comnuvisan.comevotec.comnih.gov. The low stability of this compound in these models suggested a potential for rapid clearance in living organisms. researchgate.netblumberginstitute.org
Cytochrome P450 Enzyme Interaction Studies
Investigations into the interaction of this compound with cytochrome P450 (CYP) enzymes revealed that this compound acted as an inhibitor of CYP2C9. researchgate.netblumberginstitute.orgacs.org The half-maximal inhibitory concentration (IC50) for this interaction was reported to be approximately 610 nM or 700 nM. blumberginstitute.orgacs.org CYP enzymes are a superfamily of enzymes crucial for the metabolism of many drugs and other xenobiotics criver.compinkbook.org.nz. Inhibition of CYP enzymes by a drug candidate can lead to drug-drug interactions, affecting the metabolism and exposure of co-administered substances criver.comnih.gov. The observed inhibition of CYP2C9 by this compound represented a potential liability. researchgate.netblumberginstitute.org
Preclinical Exposure Assessment in Animal Models
Preclinical assessment of this compound in animal models, specifically mice, indicated that the compound had low exposure in the central nervous system (CNS) following oral administration. researchgate.netblumberginstitute.org This limited CNS exposure was a significant factor, particularly as this compound was being explored in the context of reducing amyloid Aβ, a target relevant to neurological conditions. researchgate.net Despite the low CNS exposure in mice, this compound was reported to show activity in vivo in cynomolgus monkeys at a dose range of 1 to 10 mg/kg. portico.org
Structural and Medicinal Chemistry Research Directions
The liabilities identified with this compound, including low metabolic stability, CYP inhibition, and limited CNS exposure, prompted further structural and medicinal chemistry research aimed at identifying improved LXRβ agonists.
Scaffold Exploration and Optimization for LXRβ Agonism
Based on the properties of this compound, subsequent research focused on exploring alternative molecular scaffolds to overcome its deficiencies while maintaining or enhancing LXRβ agonism and selectivity. A key direction involved replacing the piperazine (B1678402) heterocycle present in this compound. researchgate.netblumberginstitute.org The pyrrolidino[3,4-c]pyrazole ring system was selected as a suitable scaffold for further study, functioning as an effective mimic of the piperazine heterocycle found in this compound. researchgate.net This scaffold exploration aimed to identify compounds with improved metabolic stability, reduced CYP inhibition, and better pharmacokinetic properties, including CNS penetration where relevant. researchgate.netblumberginstitute.orgacs.org
Structure-Activity Relationship (SAR) Studies for LXRβ Selective Activation
Quantitative data from research on this compound provided insights into its activity and selectivity:
| Parameter | LXRα Value | LXRβ Value | Notes | Source |
| EC50 (cellular assay) | 244 nM (Ymax=60%) | 21 nM (Ymax=56%) | Measured in cell-based transactivation assays. blumberginstitute.org | blumberginstitute.org |
| Ki (binding assay) | 81 nM | 3 nM | Obtained from radioligand binding assay with LXR ligand-binding domains. blumberginstitute.orgacs.org | blumberginstitute.orgacs.org |
| CYP2C9 Inhibition | - | - | IC50: 610 nM acs.org, approximately 700 nM blumberginstitute.org | blumberginstitute.orgacs.org |
Note: EC50 values in THP1 cells were reported as 4.5 nM for regulating ABCA1 and SREBP-1c LXR target genes. acs.orgportico.org
These studies on this compound highlighted the challenges in developing selective LXRβ agonists with favorable pharmacokinetic properties and provided a foundation for the design of next-generation compounds with improved characteristics. researchgate.netblumberginstitute.orgacs.org
Advanced Research Avenues and Future Directions for Vtp 766 Research
Elucidation of Unexplored Molecular and Cellular Mechanisms of Action
For a compound like VTP-766, particularly in its described context as an LXRβ agonist prototype, further research is needed to fully elucidate its molecular and cellular mechanisms beyond the primary target interaction. While LXR agonism is identified, the downstream effects and the complete cascade of cellular events triggered by this compound require deeper investigation google.com. This includes understanding its precise binding kinetics, the conformational changes it induces in the receptor, and the subsequent recruitment or dissociation of co-regulators. At the cellular level, unexplored mechanisms could involve its impact on various signaling pathways, gene expression profiles, and cellular processes in different cell types and tissues relevant to its potential therapeutic areas, such as atopic dermatitis and acute coronary syndrome, as suggested for LXRβ agonists targetmol.com. Understanding these intricate mechanisms is crucial for optimizing compound design and predicting potential off-target effects.
Development and Validation of Novel Preclinical Disease Models
The utility of a compound like this compound is significantly enhanced by its evaluation in relevant and predictive preclinical disease models. Given its reported activity as an LXRβ agonist, the development and validation of novel in vitro and in vivo models that accurately mimic the complexities of atopic dermatitis and acute coronary syndrome would be a key future direction targetmol.com. This could involve creating more sophisticated co-culture systems, using induced pluripotent stem cell-derived cells to create disease-specific cellular models, or developing genetically modified animal models that better recapitulate human disease pathology and response to LXR activation. For a compound potentially targeting renin as an antihypertensive agent, relevant models of hypertension and cardiovascular disease would be essential amazonaws.com. Validating these models against clinical observations with related compounds would be critical to ensure their predictive value for future translational research.
Application of High-Throughput and Omics Technologies in Mechanistic Research
High-throughput screening (HTS) and various omics technologies offer powerful tools to accelerate the understanding of compound mechanisms and identify potential biomarkers targetmol.comgenecards.orgresearchgate.netecancer.org. Applying HTS could involve screening libraries of genetic perturbations or small molecules in the presence of this compound to identify pathways that modulate its activity or are affected by it. Omics technologies, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to this compound treatment researchgate.netecancer.org. Transcriptomic analysis can reveal changes in gene expression, while proteomics can identify alterations in protein levels and modifications. Metabolomics can shed light on metabolic pathway changes. Integrating data from these different omics layers can provide a systems-level understanding of how this compound impacts biological processes, helping to uncover previously unexplored mechanisms and identify potential biomarkers of response or resistance researchgate.net.
Q & A
Q. What are the primary molecular targets of VTP-766, and how do they influence its therapeutic potential in atopic dermatitis and acute coronary syndrome?
- Methodological Answer : this compound activates LXR target genes ABCA1 and ABCG1, which are critical for cholesterol efflux and anti-inflammatory responses. To confirm this, researchers should:
- Use in vitro assays (e.g., luciferase reporter systems) to quantify LXR activation .
- Compare gene expression profiles (RNA-seq or qPCR) in treated vs. untreated cells, focusing on lipid metabolism and inflammation pathways.
- Validate findings in animal models (e.g., murine atopic dermatitis) to assess therapeutic efficacy while monitoring triglyceride levels to confirm lack of SREBP1C upregulation .
Q. How does this compound differ from other LXR agonists in modulating downstream pathways without elevating triglyceride levels?
- Methodological Answer : Unlike canonical LXR agonists, this compound selectively activates genes involved in reverse cholesterol transport (ABCA1/ABCG1) while avoiding SREBP1C-mediated lipogenesis. To explore this selectivity:
- Perform comparative transcriptomic analyses of this compound vs. pan-LXR agonists (e.g., T0901317) in hepatocytes .
- Use siRNA knockdown to isolate the roles of LXR isoforms (α vs. β) in mediating these effects.
- Conduct in vivo lipid profiling to confirm absence of triglyceride elevation at therapeutic doses .
Advanced Research Questions
Q. How can researchers design in vivo experiments to assess this compound’s efficacy in acute coronary syndrome while controlling for off-target effects?
- Methodological Answer : A robust experimental design should include:
- Animal Models : Use ApoE⁻/⁻ mice with induced atherosclerosis to simulate coronary artery disease.
- Dosage Optimization : Perform pharmacokinetic/pharmacodynamic (PK/PD) studies to identify the therapeutic window where ABCA1/ABCG1 activation occurs without adverse effects .
- Control Groups : Compare this compound with placebo and standard-of-care therapies (e.g., statins) to isolate its mechanistic contributions.
- Endpoint Metrics : Measure plaque burden (histopathology), inflammatory cytokines (ELISA), and cholesterol efflux capacity .
Q. What strategies can resolve contradictions between in vitro potency and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from differences in bioavailability or tissue-specific metabolism. To address this:
- Tissue Distribution Studies : Use radiolabeled this compound to quantify drug concentration in target organs (e.g., skin for dermatitis, arteries for coronary syndrome) .
- Metabolite Profiling : Identify active metabolites via LC-MS and test their LXR activation potential.
- Computational Modeling : Apply physiologically based pharmacokinetic (PBPK) models to predict in vivo behavior from in vitro data .
Q. How can researchers optimize this compound’s structure to enhance selectivity for the IRE-1/XBP-1 pathway while minimizing LXR-related side effects?
- Methodological Answer : Structure-activity relationship (SAR) studies are critical:
- Fragment-Based Drug Design : Screen chemical analogs to identify moieties that enhance IRE-1/XBP-1 inhibition without altering LXR binding.
- Crystallography : Resolve the co-crystal structure of this compound bound to LXR and IRE-1 to guide rational modifications.
- In Silico Docking: Use molecular dynamics simulations to predict binding affinities for modified compounds .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing heterogeneous responses to this compound in preclinical studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies to identify trends in efficacy across models (e.g., fixed-effects vs. random-effects models).
- Machine Learning : Cluster responders vs. non-responders using omics data (e.g., proteomics, lipidomics) to uncover biomarkers of sensitivity.
- Bayesian Hierarchical Models : Account for variability between experimental batches or animal cohorts .
Key Methodological Frameworks
- PICO Framework : Use Population (e.g., ApoE⁻/⁻ mice), Intervention (this compound dosage), Comparison (placebo/standard therapy), and Outcomes (plaque reduction, cytokine levels) to structure clinical questions .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible animal models), Novel (e.g., dual LXR/IRE-1 targeting), Ethical, and Relevant to disease mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
